Ac-GpYLPQTV-NH2: A Technical Guide to its Structure, Synthesis, and Role as a STAT3 Inhibitor
Ac-GpYLPQTV-NH2: A Technical Guide to its Structure, Synthesis, and Role as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of the peptide Ac-GpYLPQTV-NH2. This peptide is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key therapeutic target in oncology and immunology. This document details the peptide's chemical properties, a robust protocol for its chemical synthesis, and its mechanism of action within the STAT3 signaling pathway.
Peptide Structure and Properties
Ac-GpYLPQTV-NH2 is a synthetic octapeptide with an acetylated N-terminus and an amidated C-terminus. These modifications are crucial for its stability and biological activity, as they mimic the structure of a native peptide bond and prevent degradation by exopeptidases.
The primary sequence of the peptide is Glycine-Proline-Tyrosine-Leucine-Proline-Glutamine-Threonine-Valine. The structure can be represented as:
Ac-Gly-Pro-Tyr-Leu-Pro-Gln-Thr-Val-NH2
Below is a table summarizing the key chemical properties of this peptide.
| Property | Value | Source |
| Full Name | N-acetyl-Glycyl-L-prolyl-L-tyrosyl-L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-L-valinamide | - |
| Molecular Formula | C42H65N9O11 | Calculated |
| Average Molecular Weight | 888.03 g/mol | Calculated |
| Monoisotopic Molecular Weight | 887.4862 g/mol | Calculated |
| Binding Affinity (Kd) for STAT3 | 150 nM | [1] |
| IC50 for STAT3 Inhibition | 0.33 µM | [2][3] |
Synthesis of Ac-GpYLPQTV-NH2
The synthesis of Ac-GpYLPQTV-NH2 is most effectively achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of a Rink Amide resin is essential for obtaining the C-terminal amide functionality.
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of Ac-GpYLPQTV-NH2 on a 0.1 mmol scale.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH)
-
N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Valine):
-
Activate Fmoc-Val-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Thr, Gln, Pro, Leu, Tyr, Gly).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of the Glycine residue), wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 1 hour.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of Ac-GpYLPQTV-NH2.
Mechanism of Action: STAT3 Signaling Pathway Inhibition
Ac-GpYLPQTV-NH2 functions as an antagonist of the STAT3 protein. STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[4][5][6][7][8] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth.[4][5]
The peptide exerts its inhibitory effect by binding to the SH2 domain of STAT3.[1] This binding event prevents the dimerization of STAT3 monomers, which is a prerequisite for their translocation to the nucleus and subsequent activation of target gene transcription.[4][5][6][8]
STAT3 Signaling Pathway Diagram
Caption: The STAT3 signaling pathway and the inhibitory action of Ac-GpYLPQTV-NH2.
Quality Control and Characterization
The purity and identity of the synthesized Ac-GpYLPQTV-NH2 peptide should be confirmed using analytical techniques such as RP-HPLC and mass spectrometry.
Experimental Protocol: RP-HPLC and Mass Spectrometry
RP-HPLC:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 220 nm
-
Expected Result: A single major peak indicating high purity (>95%).
Mass Spectrometry (Electrospray Ionization - ESI-MS):
-
Mode: Positive ion mode
-
Expected Result: A major peak corresponding to the calculated molecular weight of the peptide ([M+H]+ at m/z 888.5).
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of synthesized Ac-GpYLPQTV-NH2.
Conclusion
Ac-GpYLPQTV-NH2 is a potent and specific inhibitor of the STAT3 signaling pathway with significant potential for therapeutic applications. Its synthesis via solid-phase peptide synthesis is a well-established and reproducible method. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important peptide.
References
- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
